molecular formula C9H13N3O3 B13210295 Ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Cat. No.: B13210295
M. Wt: 211.22 g/mol
InChI Key: PDHNBBKPRLGUFH-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

ethyl 2-[2-(methylamino)-6-oxo-1H-pyrimidin-5-yl]acetate

InChI

InChI=1S/C9H13N3O3/c1-3-15-7(13)4-6-5-11-9(10-2)12-8(6)14/h5H,3-4H2,1-2H3,(H2,10,11,12,14)

InChI Key

PDHNBBKPRLGUFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(NC1=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate typically involves the reaction of ethyl cyanoacetate with methylamine and a suitable pyrimidine derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher efficiency. The raw materials are fed into the reactor continuously, and the product is collected at the end of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 2060034-18-4
  • Molecular Formula : C₉H₁₃N₃O₃
  • Molecular Weight : 211.22 g/mol (calculated from formula)
  • Structure: Features a pyrimidine ring substituted with a methylamino group at position 2 and an ethyl acetate moiety at position 3. The compound exists in a 1,6-dihydropyrimidin-6-one tautomeric form.
Structural and Functional Analogues

The compound belongs to the dihydropyrimidinone (DHPM) family, a scaffold known for diverse bioactivities. Below is a comparative analysis with key analogues:

Compound Name CAS Number Molecular Formula Key Substituents Applications/Properties
Ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate (Target Compound) 2060034-18-4 C₉H₁₃N₃O₃ 2-methylamino, 5-ethyl acetate Research chemical; limited safety data .
Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate 503155-65-5 C₁₃H₂₀N₂O₃ 2-butyl, 4-methyl Proxymetacaine reference standard; used in ANDA/NDA filings .
Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate 29571-44-6 C₉H₁₂N₂O₃S 2-methylthio Synthetic intermediate (95% purity); sulfur substituent may enhance reactivity in nucleophilic substitutions .
2-(2,4-dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid 5536-40-3 C₈H₁₀N₂O₃ 2,4-dimethyl, carboxylic acid Potential precursor for metal-organic frameworks (MOFs); higher polarity due to free carboxylic acid group .
2-[4-methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid 1118787-12-4 C₁₂H₁₁N₃O₃ 4-methyl, 2-pyridinyl Bioactivity likely modulated by aromatic pyridinyl group; potential kinase inhibitor .
Key Differences and Implications

Methylthio (CAS 29571-44-6): The thioether group increases lipophilicity and may participate in redox reactions or metal coordination . Butyl/Methyl (CAS 503155-65-5): Hydrophobic substituents improve membrane permeability, making it suitable for local anesthetics like Proxymetacaine .

Pharmacological Potential: The pyridinyl-substituted analogue (CAS 1118787-12-4) exhibits structural similarity to kinase inhibitors, suggesting possible anticancer or anti-inflammatory activity . Hydrazinyl derivatives (e.g., ) demonstrate anti-inflammatory and antimicrobial actions, highlighting the role of nitrogen-rich substituents in bioactivity .

Safety and Handling :

  • The target compound lacks comprehensive toxicity data, unlike Proxymetacaine intermediate (CAS 503155-65-5), which undergoes regulatory scrutiny for drug manufacturing .
  • Methylthio derivatives may require additional precautions due to sulfur-related hazards (e.g., oxidative degradation) .

Biological Activity

Ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a methylamino group and an ethyl acetate moiety, suggests various therapeutic applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on current research findings.

  • Molecular Formula : C₉H₁₃N₃O₃
  • Molecular Weight : 211.22 g/mol
  • CAS Number : 2060039-87-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are often conducted in organic solvents under controlled conditions to optimize yield and purity.

Biological Activity

Research indicates that compounds similar to this compound may exhibit several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with specific cellular pathways.
  • Antimicrobial Properties : Similar pyrimidine derivatives have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition : this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Study 1: Antitumor Effects

A study evaluated the antitumor properties of this compound in vitro against human cancer cell lines. The findings indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

Study 2: Antimicrobial Activity

Another investigation tested the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at minimum inhibitory concentrations (MIC) of 50 µg/mL.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic roles. Interaction studies have focused on:

  • Binding Affinity : Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action : Investigating the biochemical pathways affected by the compound.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetateContains an amino group instead of methylaminoPotentially different biological activity due to amino substitution
Methyl 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetateMethyl substitution at position 4Variations in reactivity and selectivity towards biological targets
Ethyl 2-(2-amino-6-methylpyrimidin)acetateLacks the oxo group at position 6Different pharmacological profiles compared to oxo derivatives

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